![molecular formula C12H13N3 B053139 6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole CAS No. 113711-47-0](/img/structure/B53139.png)
6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole (EMDI) is a synthetic compound that has been widely used in scientific research. It belongs to the class of indole derivatives and is known to exhibit a range of biological activities. EMDI has been extensively studied for its potential applications in drug discovery, cancer research, and neuroscience.
Mecanismo De Acción
The exact mechanism of action of 6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole is not fully understood. However, it is believed to exert its biological effects by interacting with various molecular targets, including enzymes, receptors, and ion channels. 6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole has been shown to inhibit the activity of certain enzymes and to modulate the function of certain receptors and ion channels.
Efectos Bioquímicos Y Fisiológicos
6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, to inhibit viral replication, and to modulate neurotransmitter release. 6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole is a useful tool in scientific research due to its ability to modulate various biological pathways. It is relatively easy to synthesize and has been shown to be effective in a variety of biological assays. However, 6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole also has limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are many potential future directions for research involving 6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole. One area of interest is its potential as a neuroprotective agent. 6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole has been shown to modulate neurotransmitter release and to have antioxidant properties, making it a promising candidate for the treatment of neurodegenerative diseases. Another potential area of research is its use in drug discovery. 6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole has been shown to exhibit a range of biological activities, making it a potential lead compound for the development of new drugs. Finally, future research could focus on optimizing the synthesis and formulation of 6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole to improve its solubility and reduce its toxicity.
Métodos De Síntesis
6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole can be synthesized using a variety of methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Bischler-Napieralski reaction. One of the most common methods involves the condensation of tryptamine and ethyl glyoxalate in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial effects. It has also been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. 6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole has been used in a variety of scientific research studies, including drug discovery, cancer research, and neuroscience.
Propiedades
Número CAS |
113711-47-0 |
|---|---|
Nombre del producto |
6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole |
Fórmula molecular |
C12H13N3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
6-ethyl-7-methyl-3,8-dihydropyrrolo[2,3-e]benzimidazole |
InChI |
InChI=1S/C12H13N3/c1-3-8-7(2)15-11-9(8)4-5-10-12(11)14-6-13-10/h4-6,15H,3H2,1-2H3,(H,13,14) |
Clave InChI |
DQPJPULNPDQOFJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC2=C1C=CC3=C2N=CN3)C |
SMILES canónico |
CCC1=C(NC2=C1C=CC3=C2N=CN3)C |
Sinónimos |
Pyrrolo[2,3-e]benzimidazole, 6-ethyl-1,8-dihydro-7-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



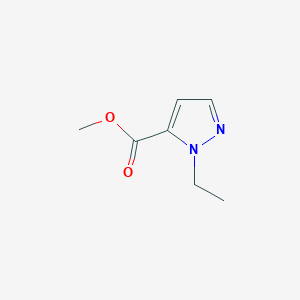
![2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid](/img/structure/B53061.png)
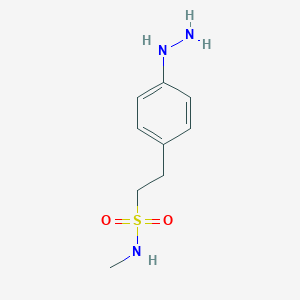
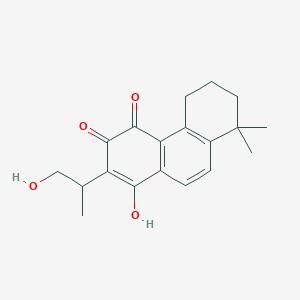
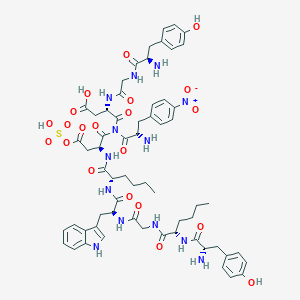
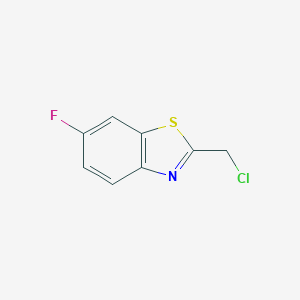
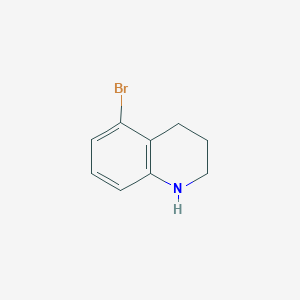
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B53069.png)
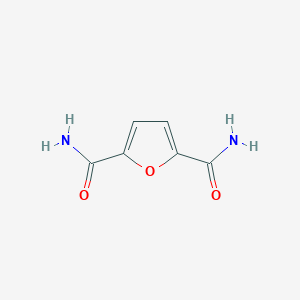
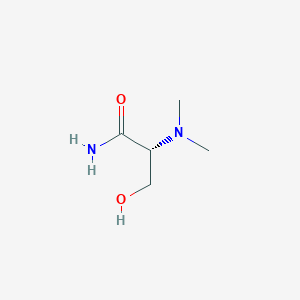
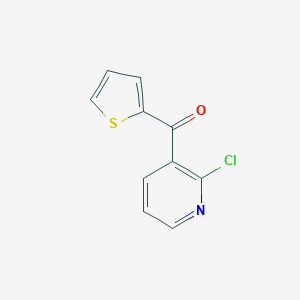

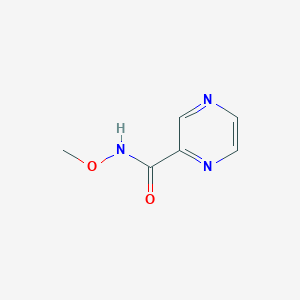
![6-(2,6-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B53085.png)